molecular formula C12H15N5O B12230715 N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B12230715
M. Wt: 245.28 g/mol
InChI Key: QHSPBORVJAZEMN-UHFFFAOYSA-N
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Description

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a compound that features a pyrrolidine ring, a cyanopyrimidine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrrolidine derivative with a cyanopyrimidine precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring and cyanopyrimidine moiety are believed to play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. This interaction can affect various cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to the presence of the cyanopyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C12H15N5O/c1-9(18)16(2)11-4-6-17(8-11)12-14-5-3-10(7-13)15-12/h3,5,11H,4,6,8H2,1-2H3

InChI Key

QHSPBORVJAZEMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=CC(=N2)C#N

Origin of Product

United States

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